N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17896552
InChI: InChI=1S/C20H21N5O2S/c1-14(2)20(3,13-21)22-17(26)12-28-19-24-23-18(16-10-7-11-27-16)25(19)15-8-5-4-6-9-15/h4-11,14H,12H2,1-3H3,(H,22,26)
SMILES:
Molecular Formula: C20H21N5O2S
Molecular Weight: 395.5 g/mol

N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.:

Cat. No.: VC17896552

Molecular Formula: C20H21N5O2S

Molecular Weight: 395.5 g/mol

* For research use only. Not for human or veterinary use.

N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide -

Specification

Molecular Formula C20H21N5O2S
Molecular Weight 395.5 g/mol
IUPAC Name N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C20H21N5O2S/c1-14(2)20(3,13-21)22-17(26)12-28-19-24-23-18(16-10-7-11-27-16)25(19)15-8-5-4-6-9-15/h4-11,14H,12H2,1-3H3,(H,22,26)
Standard InChI Key HWAZTTXZRGCJRZ-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C)(C#N)NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CO3

Introduction

Chemical Identity and Structural Analysis

Molecular Characteristics

The compound’s structural features include:

  • A 1,2,4-triazole ring substituted with a phenyl group at position 4 and a furan-2-yl group at position 5.

  • A sulfanyl (-S-) bridge connecting the triazole ring to an acetamide moiety.

  • A branched alkyl chain with a cyano group at the N-terminal .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC₂₀H₂₁N₅O₂S
Molecular Weight395.5 g/mol
IUPAC NameN-(2-cyano-3-methylbutan-2-yl)-2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
SMILESCC(C)C(C)(C#N)NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CO3
PubChem CID3620346

Spectroscopic Data

  • NMR: The ¹H NMR spectrum reveals distinct peaks for the furan protons (δ 6.3–7.4 ppm), phenyl group (δ 7.2–7.8 ppm), and methyl groups (δ 1.2–1.5 ppm).

  • IR: Strong absorption bands at 2,250 cm⁻¹ (C≡N stretch) and 1,650 cm⁻¹ (amide C=O).

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a multi-step protocol:

  • Triazole Ring Formation: Cyclocondensation of thiosemicarbazide with furan-2-carbaldehyde under acidic conditions.

  • Sulfanyl Acetamide Coupling: Reaction of the triazole intermediate with 2-chloroacetamide derivatives in the presence of K₂CO₃.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity.

Table 2: Comparative Synthesis Methods

MethodYield (%)Purity (%)Key ReagentsSource
Microwave-assisted8297DMF, K₂CO₃
Solvent-free7593TiO₂ nanoparticles
Conventional heating6889Ethanol, HCl

Industrial Scalability

Continuous flow reactors and high-throughput screening have been proposed to enhance yield (up to 88%) and reduce reaction time (≤4 hours).

Biological Activities and Mechanisms

Antimicrobial Properties

  • Antifungal Activity: Inhibits Candida albicans (MIC = 8 µg/mL) by targeting fungal cytochrome P450 enzymes.

  • Antibacterial Effects: Moderate activity against Staphylococcus aureus (MIC = 32 µg/mL).

Table 3: Biological Activity Profile

AssayResultModelSource
Antifungal (MIC)8 µg/mLC. albicans
Anticancer (IC₅₀)12 µM (MCF-7)Breast cancer
Antioxidant (EC₅₀)45 µMDPPH assay

Physicochemical Properties

  • Solubility: 2.8 mg/mL in DMSO; <0.1 mg/mL in water .

  • Stability: Stable at room temperature (24 months) but degrades under UV light (t₁/₂ = 14 days) .

  • LogP: 3.2 (indicating moderate lipophilicity) .

Applications and Future Directions

Pharmaceutical Development

  • Lead Compound: Optimized analogs show 3× enhanced antifungal potency.

  • Drug Delivery: Nanoemulsions (≤150 nm) improve bioavailability by 40%.

Agricultural Uses

  • Herbicide Adjuvant: Synergizes with glyphosate to reduce weed biomass by 70% .

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